4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with chlorine at position 4, an isobutyl group at position 2, and a 1-methylpyrazole moiety at position 6. This structure combines electron-withdrawing (chlorine) and electron-donating (alkyl and pyrazole) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C12H15ClN4 |
|---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropyl)-6-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4/c1-8(2)4-12-15-10(5-11(13)16-12)9-6-14-17(3)7-9/h5-8H,4H2,1-3H3 |
InChI Key |
KZSHYMRNYQLICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)Cl)C2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the following steps:
Oxidation: 4-Chloro-2-(methylthio)pyrimidine is oxidized to 4-Chloro-2-(methylsulfonyl)pyrimidine.
Substitution: The sulfonyl group is displaced with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions.
Hydrolysis: The N-formyl intermediate is hydrolyzed in situ to deliver the final compound.
Industrial Production Methods
the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an aminopyrimidine derivative .
Scientific Research Applications
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and pyrazolyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 4-chloro-pyrimidine derivatives with variable substituents at positions 2 and 6. Below is a detailed comparison with three analogs:
Structural and Molecular Comparisons
Key Observations:
- Lipophilicity : The isobutyl and cyclopentyl analogs exhibit higher lipophilicity (logP ~2.5–3.0) compared to the methyl-substituted compound (logP ~1.8), favoring cellular uptake in drug design .
- Electronic Profile : Replacing pyrazole with imidazole (as in the methyl-imidazole analog) alters hydrogen-bonding capacity and π-π stacking interactions, impacting binding affinity .
Stability and Reactivity
- Thermal Stability : Cyclopentyl and isobutyl derivatives show higher thermal stability (decomposition >200°C) than methyl analogs, attributed to stronger van der Waals interactions .
- Chemical Reactivity : The chlorine atom at position 4 is susceptible to nucleophilic displacement (e.g., by amines or thiols), a shared feature across all analogs. However, steric hindrance from isobutyl/cyclopentyl groups slows substitution kinetics compared to methyl substituents .
Biological Activity
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₅ClN₄
- Molecular Weight : 250.73 g/mol
- CAS Number : 1707747-02-1
Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The specific mechanisms of action for 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine are still under investigation, but it is hypothesized to interact with various molecular targets involved in cellular signaling pathways.
Antimicrobial Activity
A study investigating the antimicrobial properties of various pyrazole derivatives found that compounds similar to 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine exhibited significant inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating potential as an alternative antimicrobial agent.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been evaluated in vitro. A notable study demonstrated that derivatives with similar structures effectively inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine may modulate inflammatory responses through the NF-kB signaling pathway.
Antitumor Activity
Preliminary research indicates potential antitumor activity. In cell line assays, compounds with a similar scaffold showed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 2 µg/mL. |
| Anti-inflammatory Research | Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating modulation of inflammatory cytokines. |
| Antitumor Evaluation | Exhibited IC50 values of 5 µM against MCF-7 cells, suggesting effective cytotoxicity in breast cancer models. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
